molecular formula C5H7N3O3 B3058488 4-Methoxy-1-methyl-5-nitro-1H-pyrazole CAS No. 89717-67-9

4-Methoxy-1-methyl-5-nitro-1H-pyrazole

Cat. No.: B3058488
CAS No.: 89717-67-9
M. Wt: 157.13 g/mol
InChI Key: SUIRYQAMUGFFMB-UHFFFAOYSA-N
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Description

4-Methoxy-1-methyl-5-nitro-1H-pyrazole is a heterocyclic compound featuring a pyrazole ring substituted with a methoxy group at the 4-position, a methyl group at the 1-position, and a nitro group at the 5-position. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry and agrochemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-1-methyl-5-nitro-1H-pyrazole typically involves the cyclocondensation of appropriate hydrazine derivatives with carbonyl compounds. One common method includes the reaction of 4-methoxy-3-nitroacetophenone with methylhydrazine under acidic conditions to form the desired pyrazole ring.

Industrial Production Methods

Industrial production methods for pyrazole derivatives often utilize multicomponent reactions and one-pot procedures to enhance efficiency and yield. These methods may involve the use of transition-metal catalysts or photoredox reactions to facilitate the formation of the pyrazole ring.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-1-methyl-5-nitro-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Reduction: Reduction of the nitro group yields 4-methoxy-1-methyl-5-amino-1H-pyrazole.

    Substitution: Substitution of the methoxy group can yield various derivatives depending on the nucleophile used.

Scientific Research Applications

4-Methoxy-1-methyl-5-nitro-1H-pyrazole has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: Pyrazole derivatives are investigated for their potential as anti-inflammatory, antimicrobial, and anticancer agents.

    Industry: It is used in the development of agrochemicals and pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxy-1-methyl-3-nitro-1H-pyrazole
  • 4-Methoxy-1-methyl-5-amino-1H-pyrazole
  • 4-Methoxy-1-methyl-5-chloro-1H-pyrazole

Uniqueness

4-Methoxy-1-methyl-5-nitro-1H-pyrazole is unique due to the presence of both a methoxy and a nitro group on the pyrazole ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

4-methoxy-1-methyl-5-nitropyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O3/c1-7-5(8(9)10)4(11-2)3-6-7/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUIRYQAMUGFFMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)OC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90520828
Record name 4-Methoxy-1-methyl-5-nitro-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90520828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89717-67-9
Record name 4-Methoxy-1-methyl-5-nitro-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90520828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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